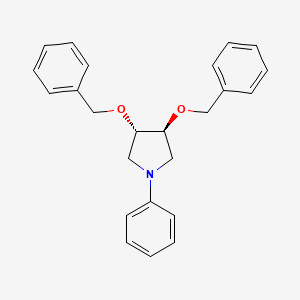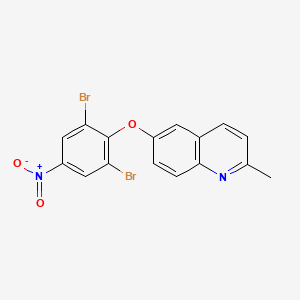
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a 2,6-dibromo-4-nitrophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-nitrophenol to produce 2,6-dibromo-4-nitrophenol . This intermediate is then reacted with 2-methylquinoline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atoms could result in various substituted quinoline derivatives.
科学的研究の応用
6-(2,6-Dibromo-4-nitrophenoxy)-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-nitrophenol: A precursor in the synthesis of 6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline.
2-(2,6-Dibromo-4-nitrophenoxy)acetonitrile: Another compound with a similar phenoxy group but different core structure.
特性
CAS番号 |
918946-07-3 |
|---|---|
分子式 |
C16H10Br2N2O3 |
分子量 |
438.07 g/mol |
IUPAC名 |
6-(2,6-dibromo-4-nitrophenoxy)-2-methylquinoline |
InChI |
InChI=1S/C16H10Br2N2O3/c1-9-2-3-10-6-12(4-5-15(10)19-9)23-16-13(17)7-11(20(21)22)8-14(16)18/h2-8H,1H3 |
InChIキー |
ZGOXHENPFRSYQI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


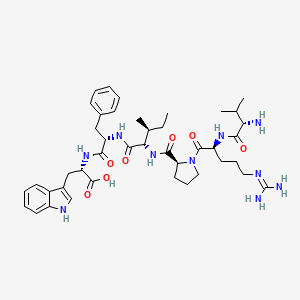
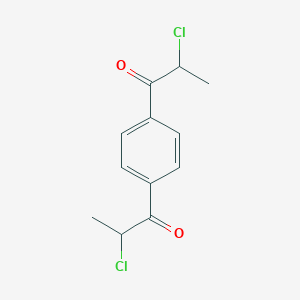
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)

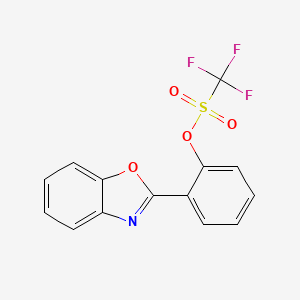
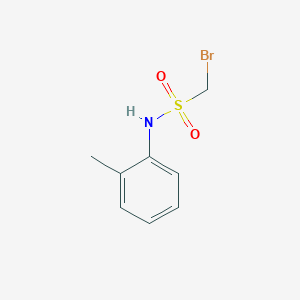
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
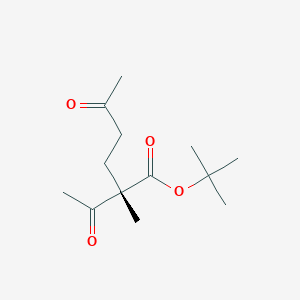
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)

![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
